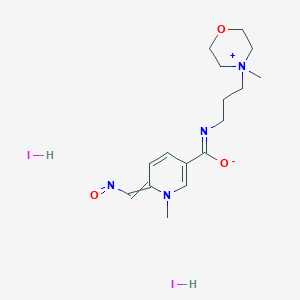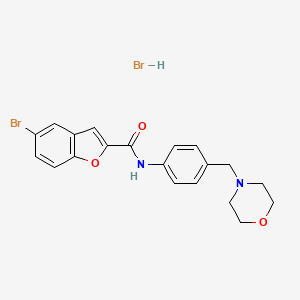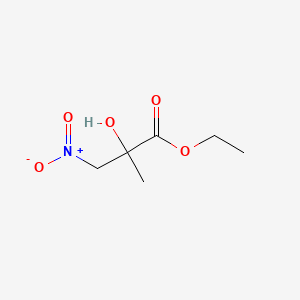![molecular formula C15H18O2S2 B12635596 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one CAS No. 922160-78-9](/img/structure/B12635596.png)
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is an organic compound characterized by its unique structure, which includes a dithiol-2-one core and a phenyl group substituted with a 3-methylbutoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of 5-methyl-2-(3-methylbutoxy)phenyl derivatives with dithiol reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the dithiol-2-one ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol-2-one to dithiolanes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dithiolanes.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s dithiol-2-one core can interact with thiol groups in proteins, potentially modulating their activity. Additionally, the phenyl group may facilitate binding to hydrophobic pockets in target molecules.
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl-5-[4-(3-methylbutoxy)phenyl]-2,4-imidazolidinedione: Shares a similar phenyl group but has an imidazolidinedione core.
4-[5-Methyl-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one: Similar structure but different functional groups.
Uniqueness
This compound is unique due to its dithiol-2-one core, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
922160-78-9 |
|---|---|
Fórmula molecular |
C15H18O2S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
4-[5-methyl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C15H18O2S2/c1-10(2)6-7-17-13-5-4-11(3)8-12(13)14-9-18-15(16)19-14/h4-5,8-10H,6-7H2,1-3H3 |
Clave InChI |
VIXRRPVJPIWSNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(1S,3S,3aS,6aR)-5'-fluoro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12635513.png)
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
![3-(Pyrrolidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12635535.png)
![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidine-1,4-diol](/img/structure/B12635542.png)


![(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)


![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)



![Methanone, (4-bromophenyl)-1-oxa-6-azaspiro[3.3]hept-6-yl-](/img/structure/B12635611.png)
